

Biological activity of 4-Hydroxyisoleucine isomers

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Compound of Interest

Compound Name: 4-Hydroxyisoleucine

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An In-depth Technical Guide on the Biological Activity of **4-Hydroxyisoleucine** Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, atypical branched-chain amino acid primarily isolated from the seeds of the fenugreek plant (*Trigonella foenum-graecum*)[1][2][3]. It is not found in mammalian tissues[4][5]. Within fenugreek seeds, 4-HIL constitutes approximately 80% of the total free amino acid content and exists in two main diastereoisomeric forms[6]. The major isomer, with a (2S, 3R, 4S) configuration, accounts for about 90% of the total 4-HIL content, while the minor isomer has a (2R, 3R, 4S) configuration[3][7][8]. Extensive research has highlighted the significant therapeutic potential of 4-HIL, particularly its major isomer, in managing key components of metabolic syndrome, including type 2 diabetes, insulin resistance, dyslipidemia, and obesity[1][9]. This document provides a comprehensive overview of the biological activities of 4-HIL isomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities

The primary therapeutic effects of **4-Hydroxyisoleucine** are centered on glucose and lipid metabolism. The major (2S, 3R, 4S) isomer is the most studied and is credited with most of the compound's biological effects[1][2][4].

Insulinotropic and Antidiabetic Effects

A key feature of 4-HIL is its ability to stimulate insulin secretion from pancreatic β -cells in a glucose-dependent manner[1][10][11][12]. This action is significant because it minimizes the risk of hypoglycemia, a common side effect of conventional insulin secretagogues like sulfonylureas[6][11]. The insulinotropic effect is observed only in the presence of elevated blood glucose concentrations (≥ 8.3 mM)[6][10]. Studies have shown this effect in isolated rat and human pancreatic islets without altering the levels of somatostatin or glucagon, indicating a specific action on β -cells[7][10].

Amelioration of Insulin Resistance

Beyond stimulating insulin secretion, 4-HIL directly combats insulin resistance in peripheral tissues such as muscle, liver, and adipose tissue[1][9][13]. It enhances insulin sensitivity by activating key components of the insulin signaling pathway. Specifically, 4-HIL activates insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase and promotes the phosphorylation of downstream targets like Akt (Protein Kinase B)[1][9][12][14]. This cascade ultimately leads to the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose uptake into cells[6][10][14]. In insulin-resistant HepG2 liver cells, 4-HIL was found to increase the expression of p-IRS-1 and GLUT4[10].

Hypolipidemic Activity

4-HIL has demonstrated significant lipid-lowering properties. In animal models of dyslipidemia, such as fructose-fed rats and hamsters, administration of 4-HIL resulted in a marked decrease in plasma triglycerides, total cholesterol, and free fatty acids[1][9][10]. This effect is partly attributed to the regulation of genes involved in lipid metabolism. Studies in SW480 human colorectal cancer cells showed that 4-HIL down-regulated the expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), key enzymes in lipid synthesis, while up-regulating peroxisome proliferator-activated receptor-gamma (PPAR γ) and the low-density lipoprotein (LDL) receptor[15].

Anti-Obesity and Anti-inflammatory Effects

In diet-induced obese mice, 4-HIL treatment led to a reduction in body weight, which was associated with decreased plasma insulin and glucose levels[1][9]. Furthermore, 4-HIL exhibits anti-inflammatory properties. In skeletal muscle cells, it inhibits the production of reactive

oxygen species (ROS) and the activation of inflammatory pathways such as NF- κ B and JNK, which are induced by free fatty acids like palmitate[16]. In adipocytes, it has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF- α [6].

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and clinical studies on **4-Hydroxyisoleucine**.

Table 1: In Vitro Biological Activity

| Parameter | Isomer/Compound | Concentration | Effect | Cell/Tissue Model | Reference |
|-------------------|------------------|--------------------------|---|-------------------------------------|------------|
| Insulin Secretion | (2S,3R,4S)-4-HIL | 200 μ M | Significant increase | Isolated Rat Islets | [4][5] |
| Insulin Secretion | (2S,3R,4S)-4-HIL | ≥ 8.3 mM Glucose | Potentiated insulin release | Isolated Perfused Rat Pancreas | [4][6][10] |
| Glucose Uptake | 4-HIL | Dose-dependent | Increased uptake | Insulin-resistant 3T3-L1 Adipocytes | [6] |
| Gene Expression | 4-HIL | IC20 | Down-regulation of ACC and FAS | SW480 Human Cell Line | [15] |
| Gene Expression | 4-HIL | IC20 | Up-regulation of PPAR γ and LDLR | SW480 Human Cell Line | [15] |
| Mutagenicity | IDM01 Extract | up to 5000 μ g/plate | No mutagenicity | Ames Test | [17] |
| Genotoxicity | IDM01 Extract | up to 50 mg/culture | No structural chromosomal aberrations | Chromosome Aberration Test | [17] |

Table 2: In Vivo Efficacy and Pharmacokinetics

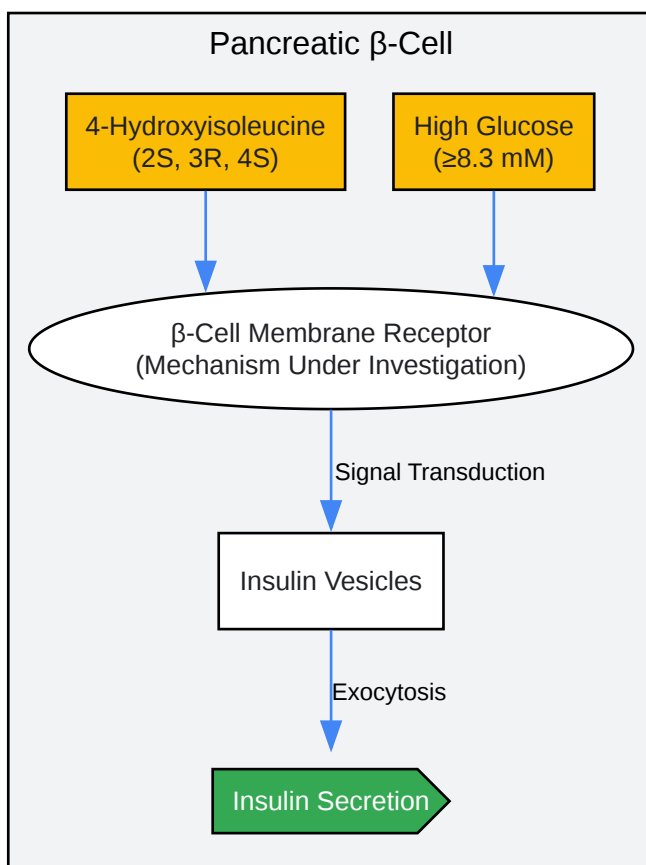
| Parameter | Isomer/Compound | Dosage | Effect | Animal/Human Model | Reference |
|---|-------------------|-----------------------|---|-------------------------------|-----------|
| Blood Glucose | 4-HIL Derivatives | 120 mg/kg | Significant decrease after 28 days | Alloxan-induced Diabetic Mice | [3] |
| Plasma Lipids | 4-HIL | Not specified | Decreased triglycerides & total cholesterol | Dyslipidemic Hamsters | [9][10] |
| Oral Bioavailability | 4-HIL | 50 mg/kg | 56.8% | Female Sprague-Dawley Rats | [18] |
| C _{max} (Plasma) | 4-HIL | 150 mg (single dose) | 2.42 ± 0.61 µg/mL | Healthy Human Volunteers | [19] |
| T _{max} (Plasma) | 4-HIL | 150 mg (single dose) | 0.5 h | Healthy Human Volunteers | [19] |
| EC ₅₀ (for glucose lowering) | 4-HIL | Derived from in vitro | 1.50 ± 0.31 µg/mL | N/A | [19] |

Table 3: Toxicology and Safety Data

| Parameter | Isomer/Compound | Dosage | Result | Animal Model | Reference |
|-----------------------------|-----------------|---------------|----------------------------------|--|--|
| Acute Oral Toxicity (LD50) | IDM01 Extract | >2000 mg/kg | Safe (Toxicity Class 5) | Rats | [17] [20] [21] |
| Subchronic Toxicity (NOAEL) | IDM01 Extract | 500 mg/kg/day | No Observed Adverse Effect Level | Rats (90-day study) | [17] [20] |
| Cell Viability | 4-HIL | Not specified | Not affected | Human Embryonic Kidney (HEK-293) Cells | [22] |

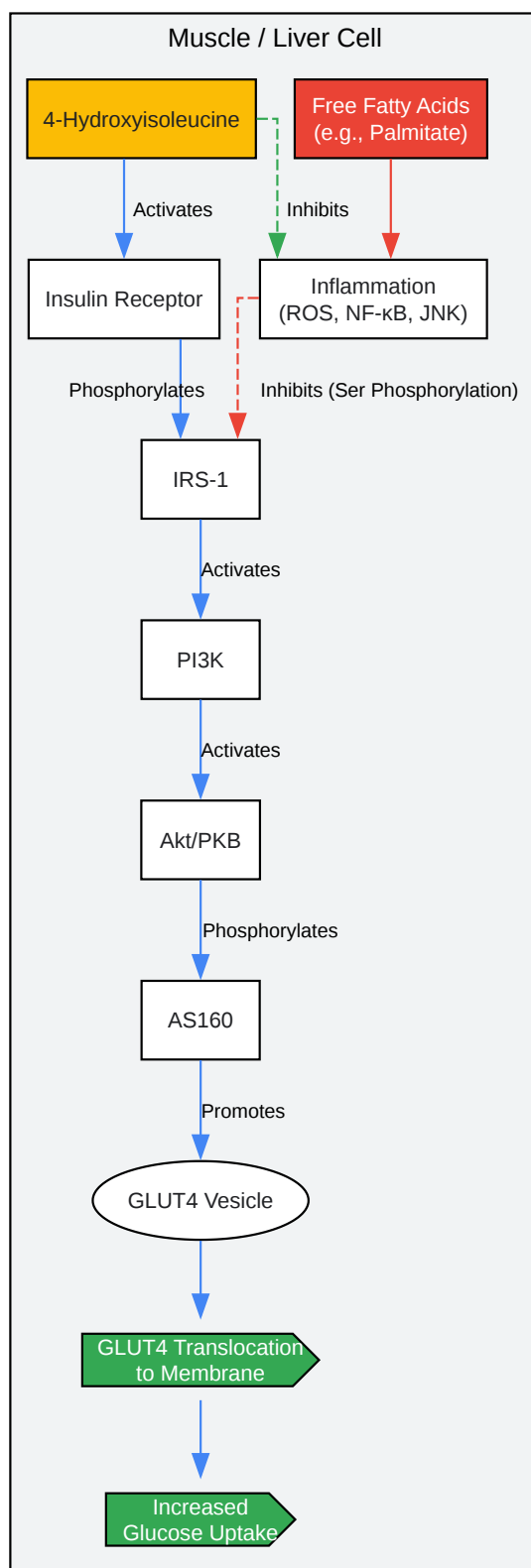
Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are crucial for understanding the complex biological activities of 4-HIL.



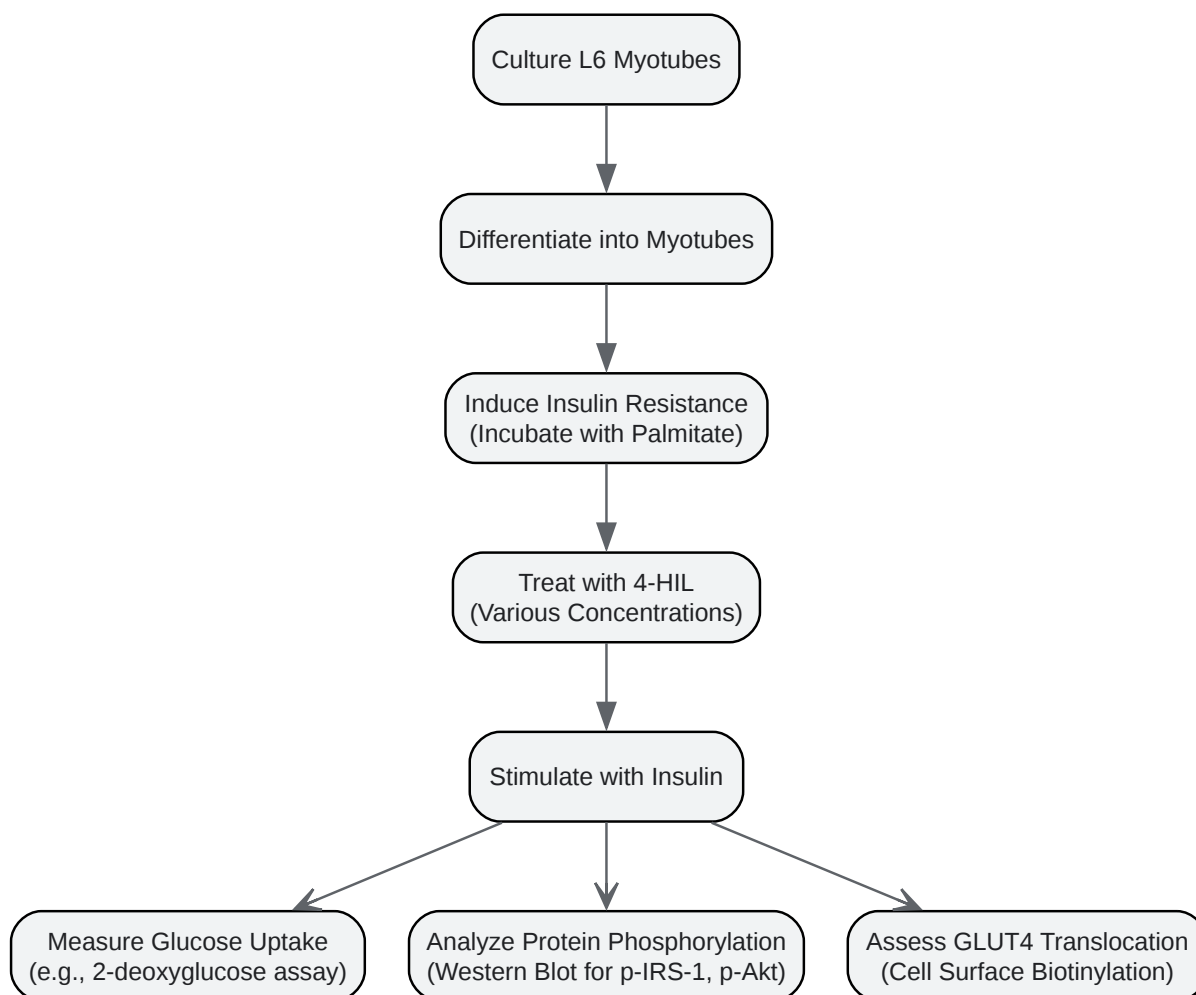
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Caption: Glucose-dependent insulin secretion pathway stimulated by 4-HIL.



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Caption: 4-HIL signaling pathway for improving insulin sensitivity.



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Caption: Experimental workflow for an in vitro insulin resistance model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in the literature.

In Vitro Insulin Secretion Assay

- Model: Isolated rat or human pancreatic islets.
- Protocol:

- Pancreatic islets are isolated using collagenase digestion followed by purification.
- Groups of islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a basal glucose concentration.
- Islets are then transferred to a buffer containing the experimental glucose concentration (e.g., 8.3 mM or 16.7 mM) with or without various concentrations of 4-HIL isomers (e.g., 200 μ M to 1 mM)[4][5].
- The incubation is carried out for a defined period (e.g., 60-90 minutes) at 37°C.
- The supernatant is collected, and the amount of secreted insulin is quantified using a radioimmunoassay (RIA) or ELISA kit.
- Results are typically normalized to the DNA or protein content of the islets.

Skeletal Muscle Glucose Uptake Assay

- Model: L6 myotubes stably expressing myc-tagged GLUT4 (L6-GLUT4myc).
- Protocol:
 - L6 myoblasts are cultured and differentiated into myotubes.
 - To induce insulin resistance, myotubes are incubated with a free fatty acid like palmitate for an extended period (e.g., 16 hours)[16].
 - Cells are then treated with 4-HIL for a specified duration.
 - Glucose uptake is initiated by adding radio-labeled 2-deoxy-D-[3 H]glucose for a short period (e.g., 10 minutes) in the presence or absence of insulin.
 - The reaction is stopped, cells are washed, and then lysed.
 - The radioactivity incorporated into the cells is measured by liquid scintillation counting to determine the rate of glucose uptake[6][16].

Animal Model of Diabetes and Dyslipidemia

- Model: Alloxan or Streptozotocin (STZ)-induced diabetic rats; high-fructose diet-induced dyslipidemic hamsters.
- Protocol:
 - Diabetes is induced in rodents via intraperitoneal injection of alloxan or STZ, which selectively destroys pancreatic β -cells.
 - Animals are then divided into groups: diabetic control, normal control, and treatment groups receiving different oral doses of 4-HIL (e.g., 120 mg/kg) daily for a period like 28 days[3].
 - For dyslipidemia models, animals are fed a high-fructose or high-fat diet for several weeks to induce the condition before starting treatment with 4-HIL.
 - Throughout the study, parameters such as body weight and fasting blood glucose are monitored regularly[11].
 - At the end of the study, blood samples are collected to measure plasma insulin, triglycerides, total cholesterol, and other biochemical markers. Tissues like the pancreas may be collected for histopathological examination[11].

Pharmacokinetic Analysis

- Model: Healthy human volunteers or Sprague-Dawley rats.
- Protocol:
 - Subjects receive a single oral dose of 4-HIL (e.g., 150 mg in humans, 50 mg/kg in rats)[18][19].
 - Serial blood samples are collected at predefined time points over 24-72 hours.
 - For tissue distribution studies in animals, organs are harvested at specific time points post-administration[18].
 - Plasma and tissue homogenates are processed, and the concentration of 4-HIL is quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-

MS/MS) method[18].

- Pharmacokinetic parameters such as C_{max}, T_{max}, half-life ($t_{1/2}$), and Area Under the Curve (AUC) are calculated using compartmental or non-compartmental analysis software[19].

Acute and Subchronic Toxicity Studies

- Model: Sprague-Dawley rats, following OECD Guidelines.
- Protocol:
 - Acute Oral Toxicity (OECD 423): Rats receive a single high limit dose of the test substance (e.g., 2000 mg/kg of a standardized fenugreek extract). They are observed for 14 days for signs of toxicity and mortality. Gross necropsy is performed at the end of the study[17][20].
 - Subchronic Toxicity (OECD 408): Rats are administered the test substance daily via oral gavage at multiple dose levels (e.g., 250, 500, 1000 mg/kg) for 90 consecutive days. A control group receives the vehicle. A recovery group may be included to assess the reversibility of any effects.
 - Throughout the study, body weight, food/water consumption, and clinical signs are monitored. At termination, blood is collected for hematological and clinical biochemistry analysis. Organs are weighed and examined for histopathological changes[17][20].

Conclusion

The isomers of **4-Hydroxyisoleucine**, particularly the major (2S, 3R, 4S) form, exhibit a unique and multifaceted range of biological activities that position them as promising candidates for the development of novel therapeutics for metabolic syndrome. Their dual action of stimulating glucose-dependent insulin secretion and directly improving insulin sensitivity in peripheral tissues is a distinct advantage over many existing antidiabetic agents. Combined with beneficial effects on lipid profiles, body weight, and inflammation, 4-HIL presents a compelling profile. The favorable preclinical safety data further supports its potential for clinical development. Future research should focus on elucidating the precise molecular targets and receptors, optimizing extraction and synthesis for isomeric purity, and conducting large-scale clinical trials to validate its efficacy and safety in human populations with metabolic disorders.

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